molecular formula C11H22N2O2 B14406959 N~2~-Acetyl-N-tert-butyl-L-valinamide CAS No. 86323-63-9

N~2~-Acetyl-N-tert-butyl-L-valinamide

Cat. No.: B14406959
CAS No.: 86323-63-9
M. Wt: 214.30 g/mol
InChI Key: GJYUIJSOMYOHGW-VIFPVBQESA-N
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Description

Significance of N-Acetylated Valinamide (B3267577) Derivatives in Amino Acid and Peptide Mimicry Studies

N-acetylation is a common modification in peptidomimetic drug design. The addition of an acetyl group to the N-terminus of an amino acid or peptide can significantly increase its metabolic stability. nih.gov Natural proteases, which are stereospecific, are often unable to cleave the modified peptide bond, leading to higher bioavailability. scispace.com This modification can also influence the conformational preferences of the molecule, which is critical for mimicking the structure of a native peptide.

N-acetylated valinamide derivatives are studied for their potential to mimic the bioactive conformations of peptide ligands. By restricting the rotational freedom of the N-terminus, the acetyl group can help to lock the molecule into a specific three-dimensional shape that is recognized by biological receptors. This is a key principle in the design of peptide analogues that can act as agonists or antagonists.

The Role of Bulky Side Chains and tert-Butyl Substituents in Molecular Design

The L-valine residue itself contributes a bulky isopropyl side chain. This inherent bulk can be advantageous in molecular design, as it can be used to probe the steric requirements of a binding pocket. The introduction of a tert-butyl group at the C-terminus further enhances this steric bulk.

The tert-butyl group is a commonly used protecting group in peptide synthesis due to its stability under various conditions and its clean removal with acids. iris-biotech.decreative-peptides.compeptide.com In the context of N2-Acetyl-N-tert-butyl-L-valinamide, the tert-butylamide provides significant steric hindrance, which can influence the molecule's interaction with its environment. This bulkiness can be exploited to:

Enhance selectivity: The steric bulk may prevent the molecule from binding to off-target receptors.

Improve stability: The tert-butyl group can shield the adjacent amide bond from enzymatic degradation.

Modulate solubility: The hydrophobic nature of the tert-butyl group can affect the molecule's solubility in different solvents.

Contextualization within Amide Chemistry and Peptide Analogues

N2-Acetyl-N-tert-butyl-L-valinamide is fundamentally an amide. The amide bond is the defining feature of peptides and proteins, and its chemical properties are well-understood. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been reported, typically through solution-phase methodology. nih.gov This involves the coupling of a hindered amine, such as tert-butylamine (B42293), with the amino acid. nih.gov

As a peptide analogue, this compound is designed to replicate certain features of a larger peptide. The valine side chain, the acetylated N-terminus, and the tert-butylated C-terminus can mimic the key pharmacophoric elements of a peptide's binding epitope. The study of such small molecule mimics is a cornerstone of modern drug discovery, as they often offer advantages over their larger peptide counterparts, including improved oral bioavailability and metabolic stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86323-63-9

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

(2S)-2-acetamido-N-tert-butyl-3-methylbutanamide

InChI

InChI=1S/C11H22N2O2/c1-7(2)9(12-8(3)14)10(15)13-11(4,5)6/h7,9H,1-6H3,(H,12,14)(H,13,15)/t9-/m0/s1

InChI Key

GJYUIJSOMYOHGW-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(C)(C)C)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C)(C)C)NC(=O)C

Origin of Product

United States

Conformational Analysis and Molecular Architecture of N2 Acetyl N Tert Butyl L Valinamide

Theoretical Exploration of Conformational Space

Understanding the full range of accessible shapes, or conformations, of N2-Acetyl-N-tert-butyl-L-valinamide requires a systematic exploration of its conformational space. This is achieved through a combination of computational methods that calculate the potential energy of different molecular arrangements.

The foundational step in analyzing the molecule's conformational preferences is the identification of stable, low-energy structures, known as energy minima. This is accomplished using quantum mechanical methods like ab initio calculations and, more commonly, Density Functional Theory (DFT). researchgate.netmdpi.com

DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311G(d,p), are frequently employed to optimize the geometry of N-acetylated amino acid derivatives. nih.govnih.gov For N2-Acetyl-N-tert-butyl-L-valinamide, calculations would begin with various starting geometries, systematically rotating the key dihedral angles. Each starting structure is then allowed to relax into the nearest low-energy state through a process of energy minimization. The outcome is a set of distinct conformers, each corresponding to a local minimum on the potential energy surface. The relative energies of these conformers indicate their probable populations under equilibrium conditions. Studies on similar molecules show that differences of a few kcal/mol can dramatically shift the conformational equilibrium from one structure to another. nih.gov

Table 1: Illustrative Relative Energies of Hypothetical Conformers of N2-Acetyl-N-tert-butyl-L-valinamide Calculated via DFT This table is a representative example based on typical computational results for similar N-acetylated amino acid amides and does not represent experimentally verified data for this specific molecule.

Conformer ID Backbone Dihedrals (φ, ψ) Key Intramolecular H-Bond Relative Energy (kcal/mol)
Conf-1 (-75°, 140°) N-H···O (C7 type) 0.00 (Global Minimum)
Conf-2 (-150°, 150°) None (Extended) 1.25
Conf-3 (-60°, -30°) C-H···O 2.10

| Conf-4 | (65°, 35°) | N-H···O (C5 type) | 3.50 |

While DFT calculations identify individual energy minima, a more complete picture requires mapping the Potential Energy Hypersurface (PEHS). The PEHS is a multidimensional surface that represents the energy of the molecule as a function of its geometry. researchgate.netmdpi.com For N2-Acetyl-N-tert-butyl-L-valinamide, the key dimensions of this surface are the rotatable bonds defined by the torsional angles φ, ψ, and χ.

Mapping the PEHS involves performing a "grid scan," where energies are calculated at systematic intervals of these angles. This process reveals not only the low-energy valleys (stable conformers) but also the energy barriers (transition states) that separate them. researchgate.net Global search algorithms can then be employed to navigate this complex surface and ensure that all significant low-energy regions have been identified, providing a comprehensive catalog of the molecule's accessible conformations.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior. In an MD simulation, the motion of the atoms is calculated over time by solving Newton's equations of motion. This approach allows for the observation of conformational transitions as the molecule moves and vibrates, exploring different regions of the PEHS.

MD simulations are particularly useful for understanding how the molecule behaves in a specific environment, such as in a solvent, and for determining the populations of different conformational families at a given temperature. The simulation generates a conformational ensemble—a collection of snapshots that represents the dynamic state of the molecule, providing insights into its flexibility and the timescale of transitions between stable states.

Intramolecular Interactions Governing Conformation

The specific shapes that N2-Acetyl-N-tert-butyl-L-valinamide preferentially adopts are governed by a combination of attractive and repulsive forces within the molecule. Intramolecular hydrogen bonds provide stability to folded structures, while steric hindrance from bulky groups severely restricts the available conformational space.

Intramolecular hydrogen bonds (IMHBs) are critical in stabilizing folded conformations in peptides and their derivatives. researchgate.net In N2-Acetyl-N-tert-butyl-L-valinamide, the primary IMHBs are expected to be of the N-H⋯O type, where the amide N-H groups act as hydrogen bond donors and the carbonyl oxygen atoms of the acetyl or amide groups act as acceptors.

Table 2: Typical Parameters for Intramolecular Hydrogen Bonds This table presents characteristic values for hydrogen bonds found in similar peptide structures.

Hydrogen Bond Type Donor-Acceptor Distance (Å) Angle (°) Typical Energy (kcal/mol)
N-H···O 2.8 - 3.2 140 - 180 2 - 5

| Cα-H···O | 3.0 - 3.5 | 120 - 160 | 0.5 - 1.5 |

Perhaps the most dominant factor in the conformational landscape of N2-Acetyl-N-tert-butyl-L-valinamide is steric hindrance. The molecule possesses two exceptionally bulky alkyl groups: the isopropyl side chain of the valine residue and the tert-butyl group on the C-terminal amide.

Table 3: Torsional Angles and Expected Steric Constraints

Angle Definition (Atoms) Expected Constraint
φ (phi) C'-N-Cα-C' Highly restricted due to clashes between carbonyls and the bulky side chains.
ψ (psi) N-Cα-C'-N Highly restricted due to severe steric hindrance from the tert-butyl group.

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation is limited by interactions with the molecular backbone and the tert-butyl group. |

Ramachandran Plot Analysis for Backbone Conformations

A Ramachandran plot is a fundamental tool for visualizing the sterically allowed and disallowed backbone dihedral angles (φ and ψ) of amino acid residues. For N2-Acetyl-N-tert-butyl-L-valinamide, a specific Ramachandran plot is not publicly available. However, the conformational preferences can be inferred from the analysis of L-valine residues in general.

Valine, a β-branched amino acid, experiences significant steric hindrance that restricts its conformational freedom. The bulky isopropyl side chain limits the accessible regions on the Ramachandran plot primarily to the β-sheet region (φ ≈ -135°, ψ ≈ +135°) and, to a lesser extent, the right-handed α-helical region (φ ≈ -57°, ψ ≈ -47°).

The presence of a tert-butyl group attached to the amide nitrogen (N-tert-butyl) would introduce even greater steric constraints. This bulky group is expected to further limit the range of allowed φ and ψ angles, likely favoring more extended conformations, such as those found in β-sheets, to minimize steric clashes. The acetyl group on the N2 nitrogen contributes to the peptide-like character of the molecule's backbone.

Table 1: Expected Ramachandran Plot Regions for N2-Acetyl-N-tert-butyl-L-valinamide

RegionApproximate φ (phi) AngleApproximate ψ (psi) AngleLikelihood
β-Sheet-135°+135°High
Right-handed α-helix-57°-47°Low to Moderate
Left-handed α-helix+57°+47°Very Low
Other Allowed RegionsVariableVariableLow

Note: This data is predictive and based on the conformational analysis of L-valine and the expected steric influence of the tert-butyl group.

Crystal Structure Analysis and Solid-State Conformation

While the specific crystal structure of N2-Acetyl-N-tert-butyl-L-valinamide has not been detailed in publicly accessible crystallographic databases, analysis of closely related N-acetyl-L-valinamide derivatives and other N-tert-butylated amides provides a strong basis for understanding its solid-state conformation and packing.

X-ray Diffraction Studies of N-Acetyl-L-valinamide Derivatives

X-ray diffraction studies on analogous compounds, such as N-tert-butyl-2-methylpropanamide, reveal key structural features that are likely to be present in N2-Acetyl-N-tert-butyl-L-valinamide. In the crystal structure of N-tert-Butyl-2-methylpropanamide, the molecule crystallizes with two independent molecules in the asymmetric unit, indicating slight conformational differences between them in the solid state. nih.gov This phenomenon is common in crystalline amides.

Similarly, studies on tert-butyl acetylcarbamate (B3056926) show a nearly planar skeleton for the core amide and carbamate (B1207046) groups, with the methyl groups of the tert-butyl moiety positioned to minimize steric strain. nih.gov This suggests that the acetyl and amide groups in N2-Acetyl-N-tert-butyl-L-valinamide would also adopt a relatively planar conformation.

Molecular Packing and Intermolecular Hydrogen Bonding in Crystalline States

The molecular packing in the crystalline state of N2-Acetyl-N-tert-butyl-L-valinamide is expected to be dominated by intermolecular hydrogen bonds. The amide group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of robust networks.

In the crystal structure of N-tert-Butyl-2-methylpropanamide, intermolecular N—H⋯O hydrogen bonds are observed, which link neighboring molecules into continuous chains. nih.gov A similar hydrogen bonding pattern is seen in tert-butyl acetylcarbamate, where pairs of molecules form dimers through double N—H⋯O=C hydrogen bonds, creating centrosymmetric rings with an R²₂(8) motif. nih.gov

Table 2: Likely Intermolecular Interactions in Crystalline N2-Acetyl-N-tert-butyl-L-valinamide

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen BondN-H (amide)C=O (amide)Primary interaction, forming chains or dimers
van der Waalstert-butyl, isopropyl groupstert-butyl, isopropyl groupsDictates overall molecular packing and density
Weak Hydrogen BondC-HC=OSecondary stabilization of the crystal lattice

Note: This table is based on the analysis of structurally similar compounds.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. Through the analysis of chemical shifts, scalar couplings, and spatial proximities, a detailed atomic-level picture of N2-Acetyl-N-tert-butyl-L-valinamide can be constructed.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each atom. Based on data from analogous compounds like N-acetyl-L-valine and molecules containing N-tert-butyl groups, the expected chemical shifts can be predicted. nih.govnih.govchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for each proton. The nine protons of the tert-butyl group and the three protons of the acetyl group will each appear as sharp singlets due to the absence of adjacent protons. The isopropyl group of the valine side chain will present as two distinct doublets for the diastereotopic methyl groups (γ-protons) and a multiplet for the lone methine proton (β-proton). The α-proton will likely appear as a doublet of doublets, coupled to both the β-proton and the amide proton.

Scalar (J-coupling) constants are crucial for defining dihedral angles and confirming connectivity. The three-bond coupling constant between the amide proton and the α-proton (³J(HNHα)) provides insight into the backbone torsion angle φ. Similarly, the coupling between the α- and β-protons (³J(HαHβ)) helps define the side-chain rotamer populations (χ1 angle). nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for N~2~-Acetyl-N-tert-butyl-L-valinamide.
Proton GroupPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
Acetyl (CH₃)~2.0Singlet (s)N/A
Valine (γ-CH₃)~0.9-1.0Doublet (d)³J(HγHβ) ≈ 6-7
Valine (β-CH)~2.1-2.3Multiplet (m)³J(HβHα), ³J(HβHγ)
Valine (α-CH)~4.1-4.3Doublet of Doublets (dd)³J(HαNH) ≈ 7-9, ³J(HαHβ) ≈ 4-10
Amide (NH)~7.5-8.5Doublet (d)³J(HNHα) ≈ 7-9
tert-Butyl (CH₃)~1.3Singlet (s)N/A
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon GroupPredicted Chemical Shift (ppm)
Acetyl (CH₃)~22-23
Acetyl (C=O)~170-172
Valine (γ-CH₃)~18-20
Valine (β-C)~30-32
Valine (α-C)~57-59
tert-Butyl (CH₃)~28-29
tert-Butyl (quaternary C)~50-52
Amide (C=O)~172-174

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals predicted in the 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton scalar couplings. A clear correlation pathway would be observed from the amide NH proton to the α-proton, then to the β-proton, and finally to the γ-methyl protons, confirming the integrity of the valine residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to assign the carbon signals based on the already assigned proton resonances, for instance, linking the singlet at ~1.3 ppm to the tert-butyl methyl carbons at ~28 ppm.

From the acetyl CH₃ protons to the acetyl carbonyl carbon.

From both the valine α-proton and the amide NH proton to the acetyl carbonyl carbon.

From the tert-butyl protons to the C-terminal amide carbonyl carbon and the quaternary carbon of the tert-butyl group. nanalysis.com

From the valine α-proton to the C-terminal amide carbonyl carbon.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected by bonds. This information is vital for determining the molecule's preferred conformation(s) in solution. For example, NOEs between the tert-butyl protons and protons on the valine side-chain would define the orientation around the C-terminal amide bond.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is highly sensitive to functional groups, hydrogen bonding, and conformation.

N2-Acetyl-N-tert-butyl-L-valinamide contains two distinct amide groups, which give rise to characteristic vibrational bands. nih.gov The N-acetyl group is a secondary amide, while the N-tert-butylamide is a tertiary amide.

Amide I (C=O stretch): This is the most intense absorption in the IR spectrum of peptides and amides, occurring between 1600 and 1700 cm⁻¹. leibniz-fli.de Two separate Amide I bands are expected, one for each carbonyl group. The frequency of these bands is highly sensitive to hydrogen bonding; the carbonyl oxygen atoms can act as hydrogen bond acceptors, which would cause a shift to lower wavenumbers.

Amide II (N-H bend and C-N stretch): This band, typically found between 1510 and 1580 cm⁻¹, is characteristic of secondary amides only. leibniz-fli.de Therefore, it will be present for the N-acetyl group but absent for the N-tert-butylamide. Its position is also sensitive to hydrogen bonding involving the N-H group.

Amide III (C-N stretch and N-H bend): This is a more complex vibration found between 1250 and 1350 cm⁻¹, primarily associated with the secondary amide. acs.orgmdpi.com

N-H Stretch: The stretching vibration of the secondary amide N-H bond appears around 3300-3500 cm⁻¹. acs.org A sharp, high-frequency band indicates a free N-H group, whereas a broad band shifted to a lower frequency is a definitive signature of its participation as a hydrogen bond donor. nih.gov

Table 3: Characteristic Amide Vibrational Bands Expected for this compound.
Vibrational ModeAssociated Group(s)Expected Frequency Range (cm⁻¹)Structural Sensitivity
N-H StretchSecondary Amide (N-acetyl)3300 - 3500Hydrogen Bonding
Amide I (C=O Stretch)Secondary & Tertiary Amides1600 - 1700Hydrogen Bonding, Conformation
Amide II (N-H Bend, C-N Stretch)Secondary Amide (N-acetyl)1510 - 1580Hydrogen Bonding, Conformation
Amide III (C-N Stretch, N-H Bend)Secondary Amide (N-acetyl)1250 - 1350Conformation

The precise frequencies of the amide bands, particularly Amide I, are not only dependent on hydrogen bonding but also on the local conformation (i.e., the backbone dihedral angles). researchgate.netnih.gov Different conformers of the molecule would likely exhibit slightly different vibrational spectra, and in some cases, distinct conformers can be identified by the appearance of unique spectral bands. Furthermore, the vibrational modes of the valine side chain, especially in the Raman spectrum, are sensitive to its rotameric state. researchgate.netnih.gov By comparing experimental spectra with those predicted from theoretical calculations (e.g., Density Functional Theory) for different possible conformers, it is possible to gain insight into the molecule's most stable shapes.

Gas-Phase Spectroscopic Methods

Studying molecules in the gas phase provides a unique opportunity to probe their intrinsic properties, free from the complexities of solvent interactions. Techniques coupling mass spectrometry with spectroscopy, such as infrared multiple photon dissociation (IRMPD) spectroscopy, are particularly powerful. wayne.edu

In such an experiment, the N2-Acetyl-N-tert-butyl-L-valinamide molecule would be ionized (e.g., by electrospray ionization) and mass-selected in an ion trap. It would then be irradiated with an infrared laser. When the laser frequency is resonant with a vibrational mode of the molecule, it absorbs energy and eventually fragments. By monitoring the fragmentation as a function of IR wavelength, a vibrational spectrum of the isolated, gas-phase ion is obtained. acs.org

This gas-phase spectrum reveals the molecule's preferred intrinsic conformations, which are often dictated by intramolecular hydrogen bonds. Comparing the experimental gas-phase IR spectrum with spectra calculated for various theoretically optimized structures allows for the confident assignment of the dominant gas-phase conformer(s). researchgate.net Such studies provide fundamental data on the molecule's potential energy surface and intramolecular forces. nih.gov

Mass Spectrometry Techniques

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like N2-Acetyl-N-tert-butyl-L-valinamide. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the protonated molecule and obtain structural information from the resulting fragment ions.

Based on studies of similar N-acylated amino acid amides, a plausible fragmentation pathway for protonated N2-Acetyl-N-tert-butyl-L-valinamide can be proposed. nih.govresearchgate.net The fragmentation is likely to be dominated by cleavages of the amide bonds.

A key fragmentation pathway for protonated amides of acylated amino acids involves the cleavage of the amide bond, leading to the formation of an acylium ion. unl.ptrsc.org For N2-Acetyl-N-tert-butyl-L-valinamide, this would result in the formation of an N-acetylvaline acylium ion and the neutral loss of tert-butylamine (B42293). Another likely fragmentation is the loss of the acetyl group as ketene.

Table 2: Predicted ESI-MS/MS Fragment Ions for Protonated N2-Acetyl-N-tert-butyl-L-valinamide ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
215.17158.11C₄H₉NN-acetylvaline acylium ion
215.17173.16C₂H₂O[M+H - ketene]⁺
215.17142.11C₄H₉NOAcylium ion from valine
215.17100.10C₅H₉NO₂tert-butylamino-valine fragment
158.11116.09C₂H₂OValine acylium ion
158.1172.08C₃H₆O₂Isopropyl fragment

Note: The m/z values are calculated based on the monoisotopic masses of the elements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of small molecules in complex mixtures. nih.gov This technique can be employed to identify potential adducts of N2-Acetyl-N-tert-butyl-L-valinamide with biological macromolecules, such as proteins. Covalent modification of proteins by small molecules can have significant biological consequences, and identifying these adducts is crucial for understanding their mechanisms of action and potential toxicity. acs.orgbiorxiv.org

In a typical LC-MS/MS workflow for adduct identification, a protein of interest is incubated with N2-Acetyl-N-tert-butyl-L-valinamide. The protein is then proteolytically digested into smaller peptides. The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. By searching the MS/MS data for peptides with a mass shift corresponding to the addition of the N2-Acetyl-N-tert-butyl-L-valinamide moiety, it is possible to identify the specific amino acid residues that have been modified. nih.govacs.org

The fragmentation pattern of the modified peptide in the MS/MS spectrum provides further confirmation of the adduct's identity and can pinpoint the exact site of modification on the peptide. This approach has been successfully used to identify adducts of various small molecules with proteins, including N-terminal valine adducts in hemoglobin. acs.org Given the presence of reactive functional groups, N2-Acetyl-N-tert-butyl-L-valinamide could potentially form adducts with nucleophilic residues on proteins, and LC-MS/MS would be the ideal technique to investigate such interactions.

Computational Chemistry and Quantum Mechanical Insights

Energy Landscape Calculations and Conformer Population Analysis

The flexibility of N2-Acetyl-N-tert-butyl-L-valinamide, arising from the rotation around its single bonds, gives rise to a complex energy landscape populated by various conformers. Energy landscape calculations are crucial for identifying the stable, low-energy conformations of a molecule. These calculations typically involve systematically varying the dihedral angles of the molecule and calculating the potential energy at each point, resulting in a potential energy surface.

Electronic Structure Analysis and Charge Distribution

Understanding the electronic structure of N2-Acetyl-N-tert-butyl-L-valinamide is essential for predicting its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly employed to calculate the distribution of electrons within the molecule. This analysis provides information on atomic charges, bond orders, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The charge distribution reveals the polar nature of different parts of the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other molecules, including solvents and biological receptors. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and its susceptibility to electronic excitation.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data. For N2-Acetyl-N-tert-butyl-L-valinamide, computational methods could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of the molecule's various conformers, a theoretical spectrum can be generated.

Comparing these predicted spectra with experimental data can help to confirm the presence of specific conformers and provide a more detailed understanding of the molecule's structure in different states. Such theoretical predictions are a valuable tool for assigning spectral features and elucidating complex experimental results.

Solvent Effects on Conformational Preferences (Implicit and Explicit Solvation Models)

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the relative energies of different conformers. nih.govnih.gov Studies on similar molecules have demonstrated that polar solvents can stabilize more polar conformers. rsc.org

Explicit solvation models involve including individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. nih.govmdpi.com By combining both implicit and explicit models, a more accurate representation of the molecule's behavior in solution can be achieved. nih.gov The choice of model depends on the specific properties being investigated and the desired level of accuracy. mdpi.com

While the specific application of these computational methods to N2-Acetyl-N-tert-butyl-L-valinamide has not been documented, the principles and techniques described are standard practice in the field of computational chemistry and would be directly applicable to its study. Future research in this area would undoubtedly provide valuable insights into the structure, properties, and potential applications of this compound.

Supramolecular Chemistry and Self Assembly of N2 Acetyl N Tert Butyl L Valinamide Analogues

Principles of Molecular Recognition and Non-Covalent Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. These interactions, although individually weak, collectively dictate the structure and function of supramolecular assemblies. In the context of N²-Acetyl-N-tert-butyl-L-valinamide analogues, hydrogen bonding and hydrophobic interactions are the primary drivers of self-assembly.

Hydrogen Bonding Directing Self-Assembly

Hydrogen bonds are highly directional, non-covalent interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In peptide and amide-based systems, the amide (-CONH-) group is a classic motif for hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the C=O group as an acceptor.

The self-assembly of N-acetylated amino acid amides is often directed by the formation of intermolecular hydrogen bonds between the amide groups of adjacent molecules. researchgate.net This can lead to the formation of linear chains or sheet-like structures, depending on the orientation of the interacting molecules. The N-acetylation of the amino group provides an additional amide bond capable of participating in this hydrogen-bonding network, further promoting axial self-assembly and the growth of higher-ordered structures. researchgate.net The specific pattern of hydrogen bonding can be influenced by the stereochemistry of the amino acid and the nature of the substituents.

Role of Hydrophobic Interactions (e.g., tert-Butyl Group) in Assembly

Hydrophobic interactions refer to the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment to minimize their contact with water. This is not a true bond but rather an entropically driven process. The bulky and nonpolar tert-butyl group in N²-Acetyl-N-tert-butyl-L-valinamide plays a crucial role in its self-assembly through hydrophobic interactions.

N²-Acetyl-N-tert-butyl-L-valinamide as a Building Block for Peptide Foldamers

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution, mimicking the helices, sheets, and turns of natural peptides and proteins. tamu.edu The unique structural features of N²-Acetyl-N-tert-butyl-L-valinamide make it a valuable building block for the design of novel peptide foldamers.

Design and Synthesis of Oligomeric Foldamer Sequences

The synthesis of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids, including L-valine, has been reported, providing access to the monomeric building blocks for foldamer synthesis. nih.gov The design of oligomeric foldamers from these building blocks involves the sequential coupling of the monomer units to create a peptide-like backbone.

The synthetic strategy typically involves standard peptide coupling techniques, although the steric hindrance posed by the tert-butyl group can present challenges, potentially requiring modified coupling reagents or reaction conditions. thieme.de The sequence of the oligomer can be designed to promote specific folding patterns by controlling the interplay of steric interactions, hydrogen bonding, and hydrophobic effects along the chain.

Influence of the tert-Butyl Group on Foldamer Secondary Structure Stability (e.g., Helical Structures)

The incorporation of sterically demanding groups, such as the tert-butyl group, can have a profound impact on the conformational preferences of a peptide backbone. N-alkylation, for instance, restricts the conformational flexibility of the peptide chain. nih.gov The bulky tert-butyl group can favor specific dihedral angles to minimize steric clashes, thereby predisposing the oligomer to adopt a particular secondary structure, such as a helix.

In peptoids (N-substituted glycines), a tert-butyl side chain has been shown to exert complete control over the amide bond geometry, forcing it into a cis conformation. nih.gov While N²-Acetyl-N-tert-butyl-L-valinamide is not a peptoid, the steric hindrance of the tert-butyl group on the amide nitrogen is expected to significantly influence the local conformation and, by extension, the global fold of an oligomer. This steric constraint can enhance the stability of helical structures by reducing the entropic penalty of folding.

Mimicry of Protein Secondary Structures and Recognition Motifs

A primary goal in foldamer design is the creation of synthetic molecules that can mimic the structure and function of natural proteins. tamu.edunih.gov By adopting stable secondary structures, foldamers based on N²-Acetyl-N-tert-butyl-L-valinamide analogues can present their side chains in a spatially defined manner, similar to how α-helices and β-sheets present amino acid residues for molecular recognition.

These synthetic foldamers can be designed to mimic protein surface epitopes, particularly those involved in protein-protein interactions. nih.govnih.gov By arranging the valine side chains (or other side chains in heterogeneous oligomers) in a specific geometric pattern, these foldamers can bind to the corresponding protein targets, potentially inhibiting their function. The stability of the foldamer's structure is crucial for effective mimicry and binding affinity. The unique conformational constraints imposed by the N-acetyl and N-tert-butyl groups can contribute to the design of potent and specific protein mimics.

Biomimetic Studies and Interactions in Model Biological Systems

N²-Acetyl-N-tert-butyl-L-valinamide as a Model for Protein Side-Chain Interactions

Understanding the Role of Valine in Protein Folding and Stability

Valine, a branched-chain amino acid, is known for its hydrophobic nature, which plays a significant role in the folding and stability of proteins. Its tendency to be buried within the hydrophobic core of a protein helps to shield it from the aqueous environment, a key driving force in the protein folding process. russelllab.org The branched structure of valine's side chain is also a critical factor, as it restricts the conformational freedom of the polypeptide backbone. This steric hindrance makes it more challenging for valine residues to adopt an alpha-helical conformation, while they are more readily accommodated within beta-sheets. russelllab.org

The strategic placement of valine and other beta-branched amino acids like isoleucine within the hydrophobic core of proteins, such as in leucine (B10760876) zippers, has been shown to have a significant impact on the stability of these structures. nih.gov Studies involving mutations of leucine to valine or isoleucine have demonstrated a notable packing effect that contributes to the stabilization of coiled-coil structures. nih.govresearchgate.net Furthermore, clusters of isoleucine, leucine, and valine side chains can form cores of stability within high-energy, partially folded states of globular proteins. nih.gov These hydrophobic clusters are thought to impede the penetration of water, thereby protecting the underlying hydrogen bond networks and enhancing protein stability. nih.gov

Contributions of the tert-Butyl Group to Local Conformational Preferences in Peptidic Systems

The incorporation of a tert-butyl group, a sterically demanding moiety, into peptide structures exerts significant control over local conformational preferences. In peptoid systems, a tert-butyl side chain can force the adjacent amide bond to adopt a cis conformation exclusively. acs.org This level of control is instrumental in designing oligopeptoids with specific, predictable backbone geometries.

In more conventional peptide structures, the bulky nature of a tert-butyl group, such as in tert-leucine, introduces considerable steric hindrance. While this bulkiness can be accommodated in various conformations, it shows a preference for extended or semi-extended structures. researchgate.net However, it can also be incorporated into folded structures, particularly when influenced by other residues that promote helical conformations. researchgate.net The presence of a tert-butyl group can also influence the activity of toxins, as seen in synthetic analogs of antillatoxin where changes to the tert-butyl-substituted diene groups significantly reduced toxicity, indicating the critical role of the group's twisted shape. wikipedia.org In peptide synthesis, tert-butyl-based protecting groups are commonly used for the side chains of amino acids like tyrosine, and their removal is a key step in the final deprotection of the synthetic peptide. peptide.comnih.gov

Reactions with Endogenous Nucleophiles in Model Systems

The reactivity of molecules with endogenous nucleophiles, such as amines and thiols, is a critical area of study for understanding potential biological interactions. Model systems are invaluable for characterizing these reactions and elucidating their underlying mechanisms.

Characterization of Adduct Formation with Biological Amines and Thiols

The formation of adducts, which are products of the direct addition of two or more different molecules, is a key aspect of the interaction between electrophilic compounds and biological nucleophiles. For instance, the reagent 2-iminothiolane (B1205332) is used to introduce thiol groups into proteins and peptides by reacting with their amino groups. nih.gov This reaction initially forms a 4-mercaptobutyramidine (B48686) adduct, which is unstable and can decay. nih.gov The stability of this thiol adduct is influenced by the pKa of the amine, with adducts from lower pKa amines decaying more rapidly. nih.gov

In the context of quinones, their biological activity is partly attributed to their ability to act as electrophiles in Michael-type additions with nucleophiles like thiols. mdpi.com Studies on the reaction of various naphthoquinones with N-acetyl-L-cysteine, a thiol-containing molecule, have led to the synthesis and characterization of thia-Michael-type adducts. mdpi.comnih.gov These reactions can be complex, with the potential for redox pathways to occur alongside the Michael addition. nih.gov The formation of these adducts is significant as it can alter the biological activity of the parent quinone.

Mechanistic Studies of Michael Addition Reactions

The Michael addition is a fundamental reaction in organic chemistry involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net This reaction is versatile and can be used to form carbon-carbon and carbon-heteroatom bonds. researchgate.net The mechanism is typically initiated by a base, which deprotonates the Michael donor to form a nucleophilic enolate or equivalent. researchgate.net

Mechanistic studies have explored various catalysts for the Michael addition, including organocatalysts like (S)-diphenylprolinol silyl (B83357) ether and chiral metal-ligand complexes. mdpi.com For example, the asymmetric Michael addition of acetaldehyde (B116499) to α,β-unsaturated nitroalkenes can be catalyzed by proline derivatives, leading to the synthesis of β-substituted GABA derivatives. mdpi.com In other instances, chiral bis-(cyclohexyldiamine)-based Ni(II) complexes have been used to achieve highly enantioselective Michael additions of malonates to β-nitrostyrene. mdpi.com These studies provide insights into the transition states and intermediates of the reaction, which is crucial for controlling the stereoselectivity and efficiency of the process.

Enthalpic and Volumetric Interaction Coefficients in Aqueous Solutions

The study of enthalpic and volumetric properties of solutes in aqueous solutions provides valuable information about solute-solute and solute-solvent interactions. These thermodynamic parameters are sensitive to the nature of the interacting molecules and the structural changes they induce in the surrounding water.

Recent studies have investigated the behavior of L-glutamic acid in aqueous solutions containing quaternary ammonium (B1175870) bromides by measuring solution densities and deriving parameters such as apparent and partial molar volumes. nih.gov An increase in partial molar volume with the molality of the amino acid suggests stronger solute-solvent interactions at higher concentrations. nih.gov

The enthalpic and volumetric interaction coefficients can be determined from measurements of enthalpies of solution and molar volumes. For example, such studies have been conducted for propionamide (B166681) in aqueous solutions of carboxylic acids. researchgate.net The resulting pair interaction coefficients are discussed in terms of dipole-dipole and structural interactions, while triplet interaction coefficients are interpreted using a solvent-separated association pattern. researchgate.net These coefficients provide a quantitative measure of the interactions between solute molecules in a given solvent.

Chemical Modifications and Derivatization for Advanced Applications

Synthesis of Analogues with Varied N-Substituents and C-terminal Amides

The synthesis of analogues of N2-Acetyl-N-tert-butyl-L-valinamide with diverse N-substituents and C-terminal amides is a key strategy to explore its chemical space and optimize its properties for specific applications. Standard solution-phase peptide coupling methodologies are commonly employed for the synthesis of these derivatives.

One comprehensive study detailed the synthesis of N-Acetyl-AA-NHtBu derivatives for all 20 naturally occurring amino acids, including valine. nih.gov The general synthetic approach involves the coupling of a hindered amine, such as tert-butylamine (B42293), with the corresponding N-acetylated amino acid. This can be achieved directly or through a two-step process utilizing an activated ester intermediate. For amino acids with functionalized side chains, the introduction of protecting groups is often necessary to prevent unwanted side reactions. This methodology provides a straightforward route to gram-scale quantities of the desired N-acetyl, tert-butyl amide derivatives.

Variations in the N-substituent can be introduced by replacing the acetyl group with other acyl moieties or different functional groups altogether. Similarly, the C-terminal tert-butylamide can be replaced with a wide range of primary and secondary amines to probe the steric and electronic requirements of a target binding site.

A notable example of the derivatization of valinamide-based structures can be found in the development of synthetic cannabinoid receptor agonists. nih.gov In this context, the core valinamide (B3267577) scaffold is appended with various heterocyclic systems at the N-terminus and different alkyl or aryl groups at the C-terminus. The structure-activity relationship studies of these compounds have revealed that the nature of both the N-substituent and the C-terminal amide significantly influences the potency and selectivity for cannabinoid receptors CB1 and CB2. For instance, analogues incorporating an indazole core at the N-terminus and a tert-leucinamide at the C-terminus have demonstrated high potency. nih.gov These findings underscore the importance of systematic modifications at both ends of the valinamide scaffold for tuning biological activity.

Table 1: Examples of N-Substituents and C-terminal Amides in Valinamide Derivatives

N-SubstituentC-terminal AmideReference
Acetyltert-Butylamide nih.gov
Indazole-3-carboxamidetert-Leucinamide nih.gov
Indole-3-carboxamideValinamide nih.gov
7-Azaindole-3-carboxamidePhenylalaninamide nih.gov

Incorporation into Hybrid Molecular Systems

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery to create novel compounds with improved affinity, selectivity, and pharmacokinetic profiles. The N2-Acetyl-N-tert-butyl-L-valinamide scaffold can serve as a versatile building block for the construction of such hybrid molecular systems.

The design of hybrid molecules often aims to target multiple biological pathways or to enhance the interaction with a specific target by engaging in additional binding interactions. The valinamide core can be linked to other bioactive molecules, such as heterocyclic scaffolds, natural products, or other peptide fragments, through its N-terminus, C-terminus, or potentially through a functionalized valine side chain.

For example, the quinoxaline scaffold is known for its diverse biological activities, including anticancer properties. mdpi.com A hybrid molecule could be envisioned where the N2-Acetyl-N-tert-butyl-L-valinamide moiety is attached to a quinoxaline ring system. The synthesis of such a hybrid could involve the reaction of a functionalized quinoxaline derivative with either the N-terminus or C-terminus of the valinamide scaffold. This approach could lead to the development of novel compounds with enhanced therapeutic potential.

While specific examples of N2-Acetyl-N-tert-butyl-L-valinamide being directly incorporated into hybrid molecular systems are not extensively documented in the readily available literature, the principles of hybrid molecule design and the synthetic accessibility of the valinamide scaffold suggest that this is a feasible and promising area for future research.

Design of Conformationally Constrained Peptidomimetics for Academic Inquiry

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The design of conformationally constrained peptidomimetics is a key area of research aimed at understanding peptide-receptor interactions and developing potent and selective therapeutic agents. upc.eduresearchgate.net

N2-Acetyl-N-tert-butyl-L-valinamide can serve as a starting point for the design of conformationally constrained peptidomimetics. The introduction of conformational constraints can reduce the flexibility of the molecule, leading to a more defined three-dimensional structure. This pre-organization can result in a lower entropic penalty upon binding to a biological target, potentially leading to increased affinity and selectivity.

Several strategies can be employed to introduce conformational constraints into the N2-Acetyl-N-tert-butyl-L-valinamide scaffold. These include:

Cyclization: The linear backbone of the molecule can be cyclized by forming a covalent bond between the N-terminus and the C-terminus, or by introducing a linker between the side chain and the backbone.

Incorporation of Rigid Scaffolds: The valine residue can be replaced by or incorporated into a more rigid cyclic or bicyclic amino acid mimetic. nih.gov This approach can lock the torsional angles of the backbone into a specific conformation.

Introduction of Steric Hindrance: The bulky tert-butyl group at the C-terminus already imposes some degree of conformational restriction. Further steric hindrance can be introduced at the N-terminus or on the valine side chain to limit the accessible conformational space.

The design and synthesis of such conformationally constrained analogues can provide valuable insights into the bioactive conformation of the parent molecule and the structural requirements for its biological activity. These studies are often aided by computational modeling techniques, which can predict the preferred conformations of the designed molecules and guide the synthetic efforts. While the literature does not provide specific examples of conformationally constrained peptidomimetics derived directly from N2-Acetyl-N-tert-butyl-L-valinamide, the established principles of peptidomimetic design are readily applicable to this scaffold for academic inquiry into structure-conformation-activity relationships. dartmouth.edu

Future Research Directions and Interdisciplinary Prospects

Development of Advanced Computational Models for Complex Systems

The development of sophisticated computational models is poised to unlock a deeper understanding of the behavior of N2-Acetyl-N-tert-butyl-L-valinamide in complex biological and chemical systems. While direct computational studies on this specific molecule are not yet widely published, research on analogous N-acetyl-amino-acid-amides, such as N-acetyl-phenylalaninylamide (NAPA), provides a strong precedent for future investigations. scirp.orgresearchgate.net

Computational studies, likely employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can elucidate the conformational landscape of N2-Acetyl-N-tert-butyl-L-valinamide. Such models can predict the most stable conformations, intramolecular hydrogen bonding patterns, and the energetic barriers between different conformers. This information is crucial for understanding how the molecule interacts with its environment and with other molecules.

Future computational work could also model the behavior of N2-Acetyl-N-tert-butyl-L-valinamide in different solvents, predicting its solubility and aggregation tendencies. Furthermore, modeling its interactions with biological macromolecules, such as proteins and nucleic acids, could reveal potential binding sites and mechanisms of action, guiding the design of new therapeutic agents or biochemical tools.

Table 1: Potential Computational Approaches for Studying N2-Acetyl-N-tert-butyl-L-valinamide

Computational MethodResearch FocusPotential Insights
Density Functional Theory (DFT)Conformational analysis, electronic structurePrediction of stable geometries, intramolecular interactions, and reactivity
Molecular Dynamics (MD)Solvation, aggregation, and biomolecular interactionsUnderstanding of dynamic behavior in solution and binding to biological targets
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-substrate interactionsDetailed analysis of reaction mechanisms with biological macromolecules

Integration into Novel Supramolecular Architectures for Material Science Applications

The self-assembly of amino acid derivatives into well-defined supramolecular structures is a burgeoning field in material science. mdpi.comresearchgate.net The amphiphilic nature of N2-Acetyl-N-tert-butyl-L-valinamide, with its polar amide and acetyl groups and nonpolar tert-butyl and isobutyl moieties, makes it a prime candidate for the construction of novel supramolecular architectures. nih.gov

Research into the self-assembly of similar N-acyl-amino acids suggests that N2-Acetyl-N-tert-butyl-L-valinamide could form a variety of nanostructures, such as fibers, ribbons, and vesicles, in different solvents and under various conditions (e.g., pH, temperature). mdpi.com The interplay of hydrogen bonding between the amide groups and hydrophobic interactions involving the alkyl side chains would likely be the primary driving forces for self-assembly.

The resulting soft materials could have a range of applications. For instance, hydrogels formed from the self-assembly of N2-Acetyl-N-tert-butyl-L-valinamide could be explored for use in drug delivery, tissue engineering, and as matrices for cell culture. The specific properties of these materials, such as their mechanical strength and biocompatibility, could be tuned by modifying the molecular structure of the building blocks.

High-Throughput Synthesis and Screening of N2-Acetyl-N-tert-butyl-L-valinamide Analogues for Structural Diversity

To fully explore the potential of N2-Acetyl-N-tert-butyl-L-valinamide, the development of high-throughput synthesis and screening methods for its analogues is essential. This would allow for the rapid generation of a library of related compounds with diverse structural modifications, which could then be screened for desirable properties.

Recent advances in biocatalysis offer promising avenues for the synthesis of N-acyl amino acid amides. nih.govresearchgate.netnih.gov Enzymatic approaches, utilizing enzymes such as lipases or acylases, can provide high selectivity and operate under mild reaction conditions, making them suitable for high-throughput formats. researchgate.netnih.gov Chemo-enzymatic methods, which combine the advantages of both chemical and enzymatic synthesis, could also be employed to expand the accessible chemical space. researchgate.net

Once a library of analogues has been synthesized, high-throughput screening assays can be used to identify compounds with specific biological activities or material properties. For example, screening for inhibition of a particular enzyme could lead to the discovery of new drug candidates. Similarly, screening for the ability to form stable gels could identify new materials for biomedical applications.

Table 2: Potential Analogues of N2-Acetyl-N-tert-butyl-L-valinamide and Their Desired Properties

Analogue TypeModificationPotential Application
Varied N-acyl groupReplacement of the acetyl group with other acyl chainsTuning of hydrophobicity and self-assembly properties
Modified amino acid coreReplacement of valine with other amino acidsAlteration of steric bulk and hydrogen bonding potential
Different N-alkyl amideReplacement of the tert-butyl group with other alkyl or aryl groupsModification of solubility and biomolecular interactions

Exploration of N2-Acetyl-N-tert-butyl-L-valinamide as a Scaffold for Rational Design of Chemical Probes

The structurally well-defined nature of N2-Acetyl-N-tert-butyl-L-valinamide makes it an attractive scaffold for the rational design of chemical probes. Chemical probes are small molecules that are used to study biological processes in living systems. They are typically designed to interact with a specific target, such as a protein or an enzyme, and can be used to modulate its activity or to visualize its localization within a cell.

By functionalizing the N2-Acetyl-N-tert-butyl-L-valinamide scaffold with reactive groups or reporter molecules, it could be transformed into a versatile tool for chemical biology research. For example, the attachment of a fluorescent dye would allow for the visualization of the molecule's interactions with its cellular targets. The incorporation of a photo-crosslinking group could be used to covalently label binding partners, facilitating their identification.

The development of such chemical probes would enable a more detailed investigation of the biological roles of the targets of N2-Acetyl-N-tert-butyl-L-valinamide and its analogues. This could lead to new insights into disease mechanisms and the identification of novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N²-Acetyl-N-tert-butyl-L-valinamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling L-valine derivatives with tert-butyl and acetyl protecting groups. Key steps include:

  • Use of anhydrous solvents (e.g., DMF) and coupling agents like HATU or EDCI to minimize side reactions .
  • Temperature control (e.g., 0–25°C) to prevent racemization of the L-valine moiety.
  • Purification via column chromatography or recrystallization, monitored by HPLC/MS for structural confirmation .
    • Data Consideration : Yield optimization requires balancing stoichiometric ratios of tert-butylamine and acetylating agents. Impurity profiles should be analyzed using GC/MS to detect residual solvents or byproducts .

Q. How can researchers validate the stereochemical integrity of N²-Acetyl-N-tert-butyl-L-valinamide during synthesis?

  • Methodological Answer :

  • Employ chiral HPLC with a polysaccharide-based column to resolve enantiomers.
  • Compare retention times with authentic standards or use circular dichroism (CD) spectroscopy for optical activity confirmation .
    • Data Contradiction : Discrepancies between theoretical and observed optical rotations may indicate incomplete protection or racemization, necessitating reaction parameter adjustments (e.g., lower temperature, shorter reaction times).

Advanced Research Questions

Q. What mechanistic insights explain the stability of the tert-butyl group in N²-Acetyl-N-tert-butyl-L-valinamide under acidic or basic conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to pH-varied buffers (e.g., pH 2–12) at 40°C.
  • Monitor degradation via LC-MS to identify cleavage products (e.g., tert-butanol or acetyl-valinamide fragments) .
    • Data Contradiction : If tert-butyl group stability contradicts computational predictions (e.g., DFT calculations), reassess steric shielding effects or hydrogen-bonding interactions in the crystal lattice using X-ray diffraction .

Q. How does the acetyl group influence the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :

  • Measure logP values experimentally (shake-flask method) or predict via software (e.g., ChemAxon).
  • Assess membrane permeability using Caco-2 cell monolayers or parallel artificial membrane permeability assays (PAMPA) .
    • Data Contradiction : If experimental logP deviates from in silico predictions, investigate intramolecular hydrogen bonding or aggregation tendencies using dynamic light scattering (DLS).

Q. What strategies resolve contradictions in biological activity data for N²-Acetyl-N-tert-butyl-L-valinamide across different assay platforms?

  • Methodological Answer :

  • Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
  • Control for assay-specific variables, such as buffer composition (e.g., divalent cations affecting protein binding) or incubation times .
    • Data Consideration : Inconsistent IC₅₀ values may arise from compound aggregation; use detergent additives (e.g., 0.01% Tween-20) or ultracentrifugation to exclude aggregates .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate the compound’s inhibitory effects on enzymatic targets?

  • Methodological Answer :

  • Use a 10-point dilution series (e.g., 0.1 nM–100 µM) in triplicate.
  • Include positive controls (e.g., known inhibitors) and negative controls (DMSO-only wells).
  • Analyze data with nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
    • Data Contradiction : If Hill slopes deviate significantly from 1.0, investigate allosteric binding mechanisms or cooperativity via kinetic assays (e.g., pre-steady-state analysis).

Q. What analytical techniques are most reliable for quantifying N²-Acetyl-N-tert-butyl-L-valinamide in complex biological matrices?

  • Methodological Answer :

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., ¹³C-valinamide) for precision .
  • Validate method sensitivity (LOQ < 1 ng/mL) and specificity against matrix interferences (e.g., plasma proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.